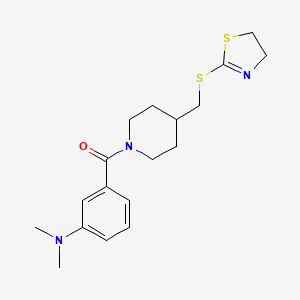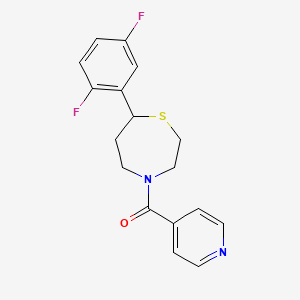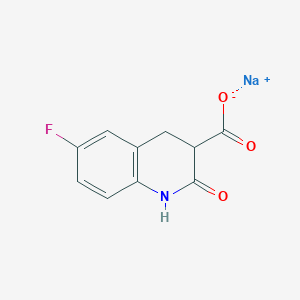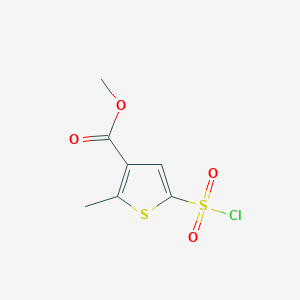
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone is a useful research compound. Its molecular formula is C18H25N3OS2 and its molecular weight is 363.54. The purity is usually 95%.
BenchChem offers high-quality (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Properties
The thiazole scaffold has been extensively studied for its antioxidant potential. Researchers have designed derivatives based on this ring system to act as antioxidants, protecting cells from oxidative stress. These compounds scavenge free radicals and reduce oxidative damage, contributing to overall health and disease prevention .
Analgesic and Anti-Inflammatory Activity
Certain thiazole derivatives exhibit analgesic and anti-inflammatory effects. For instance, the presence of a thiazolidinone ring has been linked to greater anti-inflammatory and analgesic activity. These properties are crucial for managing pain and inflammation in various conditions .
Antimicrobial and Antifungal Applications
Thiazoles have demonstrated antimicrobial and antifungal properties. Sulfathiazole, an antimicrobial drug, contains a thiazole ring. Additionally, compounds like Ritonavir (an antiretroviral drug) and Abafungin (an antifungal drug) owe their activity to the thiazole moiety. These molecules play a vital role in combating infections .
Antiviral Potential
While further research is needed, thiazole derivatives have shown promise as antiviral agents. Their mechanism of action involves inhibiting viral replication or entry into host cells. Investigating their efficacy against specific viruses remains an active area of study .
Diuretic Effects
Thiazoles have diuretic properties, aiding in fluid balance regulation. These compounds enhance urine production and sodium excretion, making them valuable in managing conditions like edema and hypertension .
Neuroprotective Activity
The thiazole ring contributes to neuroprotective effects. By modulating neurotransmitter systems or reducing oxidative stress, certain thiazole derivatives may help protect neurons from damage and degeneration .
Antitumor and Cytotoxic Potential
Thiazoles have been investigated for their antitumor and cytotoxic activity. For example, a specific thiazole compound demonstrated potent effects against prostate cancer cells. Researchers continue to explore these derivatives as potential cancer therapies .
Mécanisme D'action
Target of Action
Thiazole compounds have been found to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets can vary depending on the exact structure of the compound and its intended use.
Mode of Action
The mode of action of thiazole compounds can also vary widely. For example, some thiazole compounds have been found to inhibit certain enzymes, interact with cell receptors, or interfere with the synthesis of essential biomolecules .
Biochemical Pathways
Thiazole compounds can affect a variety of biochemical pathways. For example, some thiazole compounds have been found to inhibit the synthesis of essential biomolecules, disrupt cell signaling pathways, or induce apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetics of thiazole compounds can depend on many factors, including the compound’s solubility, its ability to cross cell membranes, and its metabolic stability .
Result of Action
The result of the action of thiazole compounds can include a variety of cellular and molecular effects, such as reduced inflammation, pain relief, inhibition of microbial growth, or the death of cancer cells .
Action Environment
The action of thiazole compounds can be influenced by a variety of environmental factors, including the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells .
Propriétés
IUPAC Name |
[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS2/c1-20(2)16-5-3-4-15(12-16)17(22)21-9-6-14(7-10-21)13-24-18-19-8-11-23-18/h3-5,12,14H,6-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHMHCFYAMQUCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)CSC3=NCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2524611.png)


![2-Chloro-4-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B2524616.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenylsulfonamido)propanamide](/img/structure/B2524619.png)


![2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran](/img/structure/B2524624.png)


![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide](/img/structure/B2524629.png)


